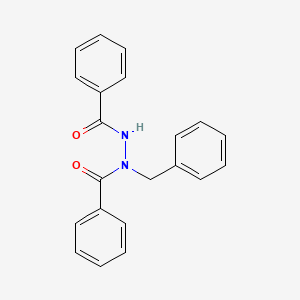

Hydrazine, 1,2-dibenzoyl-1-benzyl-

Descripción

BenchChem offers high-quality Hydrazine, 1,2-dibenzoyl-1-benzyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Hydrazine, 1,2-dibenzoyl-1-benzyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

Número CAS |

24664-22-0 |

|---|---|

Fórmula molecular |

C21H18N2O2 |

Peso molecular |

330.4 g/mol |

Nombre IUPAC |

N'-benzoyl-N'-benzylbenzohydrazide |

InChI |

InChI=1S/C21H18N2O2/c24-20(18-12-6-2-7-13-18)22-23(16-17-10-4-1-5-11-17)21(25)19-14-8-3-9-15-19/h1-15H,16H2,(H,22,24) |

Clave InChI |

CDBBYMXOFITWQX-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)CN(C(=O)C2=CC=CC=C2)NC(=O)C3=CC=CC=C3 |

SMILES canónico |

C1=CC=C(C=C1)CN(C(=O)C2=CC=CC=C2)NC(=O)C3=CC=CC=C3 |

Origen del producto |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis and Characterization of 1,2-Dibenzoyl-1-Benzylhydrazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 1,2-dibenzoyl-1-benzylhydrazine. While a complete, peer-reviewed synthesis and characterization of this specific molecule is not extensively documented in publicly available literature, this document consolidates information on the synthesis of the precursor molecule and proposes a reliable method for the subsequent benzylation. Furthermore, it collates available and predicted spectroscopic data to aid in its identification and characterization.

Introduction

1,2-Dibenzoyl-1-benzylhydrazine, also known as N'-benzoyl-N'-benzylbenzohydrazide, is a derivative of hydrazine featuring two benzoyl groups and one benzyl group attached to the nitrogen atoms. The diacylhydrazine scaffold is of significant interest in medicinal chemistry and drug development due to its diverse biological activities. This guide details a feasible synthetic pathway and the analytical techniques required for the confirmation of the target compound's structure.

Synthesis Protocol

The synthesis of 1,2-dibenzoyl-1-benzylhydrazine can be achieved in a two-step process. The first step involves the synthesis of the precursor, 1,2-dibenzoylhydrazine, from hydrazine and benzoyl chloride. The second, and key, step is the selective N-benzylation of 1,2-dibenzoylhydrazine.

Synthesis of 1,2-Dibenzoylhydrazine

A well-established method for the synthesis of 1,2-dibenzoylhydrazine involves the reaction of hydrazine with benzoyl chloride in the presence of a base.

Experimental Protocol:

-

Materials: Hydrazine sulfate, sodium hydroxide, benzoyl chloride, acetone, glacial acetic acid.

-

Procedure:

-

In a flask equipped with a mechanical stirrer and cooled in an ice bath, dissolve sodium hydroxide in water.

-

To this solution, add hydrazine sulfate with continuous stirring.

-

Slowly and simultaneously, add benzoyl chloride and a separate aqueous solution of sodium hydroxide from two dropping funnels over a period of approximately 1.5 hours. Maintain the temperature below 10 °C.

-

After the addition is complete, continue stirring for an additional 2 hours at room temperature.

-

The resulting precipitate of 1,2-dibenzoylhydrazine is collected by vacuum filtration and washed with water.

-

The crude product can be purified by recrystallization from a suitable solvent such as glacial acetic acid to yield pure 1,2-dibenzoylhydrazine.

-

Synthesis of 1,2-Dibenzoyl-1-Benzylhydrazine

The second step involves the N-benzylation of the synthesized 1,2-dibenzoylhydrazine. This is a nucleophilic substitution reaction where the deprotonated 1,2-dibenzoylhydrazine acts as a nucleophile, attacking the electrophilic benzyl bromide.

Proposed Experimental Protocol:

-

Materials: 1,2-dibenzoylhydrazine, a suitable base (e.g., sodium hydride or potassium carbonate), an aprotic solvent (e.g., dry N,N-dimethylformamide (DMF) or acetonitrile), and benzyl bromide.

-

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 1,2-dibenzoylhydrazine in the chosen dry aprotic solvent.

-

Add the base portion-wise to the suspension at 0 °C to deprotonate one of the amide nitrogens.

-

Stir the mixture at room temperature for a designated period (e.g., 1 hour) to ensure complete deprotonation.

-

Slowly add a stoichiometric amount of benzyl bromide to the reaction mixture.

-

Allow the reaction to proceed at room temperature, monitoring its progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding cold water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to afford pure 1,2-dibenzoyl-1-benzylhydrazine.

-

Characterization Data

Thorough characterization is essential to confirm the identity and purity of the synthesized 1,2-dibenzoyl-1-benzylhydrazine. The following table summarizes the key physicochemical and spectroscopic data.

| Property | Data | Source |

| Molecular Formula | C₂₁H₁₈N₂O₂ | PubChem[1] |

| Molecular Weight | 330.38 g/mol | PubChem[1] |

| Appearance | Predicted to be a white to off-white solid. | |

| Melting Point | Not available. To be determined experimentally. | |

| Solubility | Expected to be soluble in common organic solvents like DMSO, DMF, and chlorinated solvents. | |

| ¹H NMR (Predicted) | Aromatic protons (15H), CH₂ protons of the benzyl group, NH proton. | |

| ¹³C NMR | Aromatic carbons, carbonyl carbons, CH₂ carbon of the benzyl group. | PubChem[1] |

| FTIR (cm⁻¹) | C=O stretching, N-H stretching, C-H aromatic and aliphatic stretching. | PubChem[1] |

| Mass Spectrometry (m/z) | Molecular ion peak [M]⁺ and characteristic fragmentation patterns. | PubChem[1] |

Spectroscopic Analysis

Detailed analysis of the spectroscopic data is crucial for the structural elucidation of 1,2-dibenzoyl-1-benzylhydrazine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show a complex multiplet in the aromatic region (approximately 7.0-8.0 ppm) corresponding to the fifteen protons of the three phenyl rings. A singlet for the two benzylic protons (CH₂) would likely appear in the range of 4.5-5.5 ppm. The N-H proton is expected to be a broad singlet, and its chemical shift will be highly dependent on the solvent and concentration.

-

¹³C NMR: The carbon NMR spectrum will show signals for the aromatic carbons, typically in the 120-140 ppm region. The carbonyl carbons (C=O) are expected to resonate in the downfield region, around 165-175 ppm. The benzylic carbon (CH₂) should appear around 50-60 ppm.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum will provide information about the functional groups present in the molecule. Key expected absorption bands include:

-

N-H stretch: A peak in the region of 3200-3400 cm⁻¹.

-

C-H aromatic stretch: Peaks slightly above 3000 cm⁻¹.

-

C-H aliphatic stretch: Peaks slightly below 3000 cm⁻¹.

-

C=O stretch (amide): A strong absorption band around 1650-1680 cm⁻¹.

-

C=C aromatic stretch: Peaks in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum is expected to show the molecular ion peak at m/z = 330.38. Characteristic fragmentation patterns would include the loss of benzoyl groups, the benzyl group, and other fragments resulting from the cleavage of the N-N and N-C bonds.

Logical Workflow and Diagrams

Synthetic Workflow

The overall synthetic strategy is depicted in the following workflow diagram.

Caption: Synthetic workflow for 1,2-dibenzoyl-1-benzylhydrazine.

Characterization Workflow

The characterization process to confirm the structure of the final product is outlined below.

Caption: Workflow for the characterization of the final product.

Conclusion

This technical guide provides a detailed, albeit partially proposed, pathway for the synthesis and characterization of 1,2-dibenzoyl-1-benzylhydrazine. The two-step synthesis, involving the formation of 1,2-dibenzoylhydrazine followed by N-benzylation, is a feasible route to obtain the target compound. The outlined characterization techniques, including NMR, FTIR, and mass spectrometry, are essential for confirming the structure and purity of the final product. This guide serves as a valuable resource for researchers and scientists interested in the synthesis and study of novel diacylhydrazine derivatives for potential applications in drug discovery and development. Further experimental work is encouraged to validate the proposed synthesis protocol and to fully elucidate the spectroscopic properties of 1,2-dibenzoyl-1-benzylhydrazine.

References

1,2-dibenzoyl-1-benzylhydrazine IUPAC name and synonyms

An In-Depth Technical Guide to N'-Benzoyl-N'-benzylbenzohydrazide

This technical guide provides a comprehensive overview of N'-benzoyl-N'-benzylbenzohydrazide, also known by its systematic name 1,2-dibenzoyl-1-benzylhydrazine. The information is tailored for researchers, scientists, and professionals in drug development, covering its chemical identity, physicochemical properties, synthesis, and potential biological activities based on related compounds.

Chemical Identity and Synonyms

The compound with the systematic name 1,2-dibenzoyl-1-benzylhydrazine is a derivative of hydrazine, characterized by the presence of two benzoyl groups and one benzyl group attached to the nitrogen atoms.

IUPAC Name: N'-benzoyl-N'-benzylbenzohydrazide

Synonyms:

-

Hydrazine, 1,2-dibenzoyl-1-benzyl-

-

Benzoic acid, 2-benzoyl-1-(phenylmethyl)hydrazide

-

1,2-Dibenzoyl-1-benzylhydrazine

Physicochemical and Spectroscopic Data

| Property | Value | Source |

| Molecular Formula | C₂₁H₁₈N₂O₂ | PubChem |

| Molecular Weight | 330.4 g/mol | PubChem |

| CAS Number | 24664-22-0 | PubChem |

| Topological Polar Surface Area | 49.4 Ų | PubChem |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 2 | PubChem |

| Rotatable Bond Count | 4 | PubChem |

Experimental Protocols

Representative Synthesis of N'-benzoyl-N'-benzylbenzohydrazide

While a specific peer-reviewed synthesis for N'-benzoyl-N'-benzylbenzohydrazide is not detailed in the available literature, a representative protocol can be adapted from established methods for synthesizing N-substituted dibenzoylhydrazines. The following is a plausible two-step synthetic route.

Step 1: Synthesis of N-Benzylbenzohydrazide

-

To a solution of benzylhydrazine (1.0 eq) in a suitable solvent such as dichloromethane or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (1.1 eq) and cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of benzoyl chloride (1.0 eq) in the same solvent to the cooled reaction mixture with continuous stirring.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-benzylbenzohydrazide, which can be purified by recrystallization or column chromatography.

Step 2: Benzoylation of N-Benzylbenzohydrazide

-

Dissolve the purified N-benzylbenzohydrazide (1.0 eq) in a suitable solvent (e.g., THF or pyridine) and cool to 0 °C.

-

Add a base such as triethylamine or pyridine (1.1 eq).

-

Slowly add benzoyl chloride (1.0 eq) to the mixture.

-

Stir the reaction at room temperature until completion as monitored by TLC.

-

Work-up the reaction as described in Step 1 to isolate the crude N'-benzoyl-N'-benzylbenzohydrazide.

-

Purify the final product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).

General Protocol for In Vitro Antimicrobial Activity Screening

The antimicrobial potential of benzohydrazide derivatives can be assessed using standard methods like the agar disc diffusion method.[1]

-

Prepare a nutrient agar medium and sterilize it by autoclaving.

-

Pour the sterilized medium into sterile Petri plates and allow it to solidify.

-

Inoculate the agar plates with a standardized suspension of the test microorganisms (e.g., Staphylococcus aureus and Escherichia coli).

-

Impregnate sterile filter paper discs with a known concentration of the test compound dissolved in a suitable solvent (e.g., DMSO).

-

Place the discs on the surface of the inoculated agar plates.

-

Use a standard antibiotic (e.g., ciprofloxacin) as a positive control and a solvent-impregnated disc as a negative control.

-

Incubate the plates at 37 °C for 24 hours.

-

Measure the diameter of the zone of inhibition around each disc to determine the antimicrobial activity.

Potential Biological Activities and Signaling Pathways

While direct experimental evidence for the biological activity of N'-benzoyl-N'-benzylbenzohydrazide is limited, research on the parent compound, 1,2-dibenzoylhydrazine, and other derivatives suggests several potential applications.

-

Antimicrobial and Antioxidant Activities: Many benzohydrazide derivatives have been reported to exhibit significant antibacterial and antioxidant properties.[1] For instance, certain 2-hydroxy benzyl hydrazide derivatives have shown potent radical scavenging activity and antibacterial effects against both Gram-positive and Gram-negative bacteria.[1]

-

Enzyme Inhibition: In silico studies on 1,2-dibenzoylhydrazine suggest it may act as a multi-target inhibitor, potentially binding to the ecdysone receptor (EcR), urease, and HIV-integrase. This suggests that N'-benzoyl-N'-benzylbenzohydrazide could be a scaffold for developing novel inhibitors for these targets.

The following diagram illustrates a typical workflow for the discovery and evaluation of a potential drug candidate like N'-benzoyl-N'-benzylbenzohydrazide, incorporating both computational and experimental approaches.

Summary of Biological Activity Data for Related Compounds

To provide context for the potential efficacy of this class of compounds, the following table summarizes experimental data for various benzohydrazide derivatives.

| Compound Class | Assay Type | Results |

| 2-Hydroxy Benzyl Hydrazides | Antioxidant (DPPH) | IC₅₀ values ranging from 81.28 to 309.03 µg/mL.[1] |

| 2-Hydroxy Benzyl Hydrazides | Antibacterial | A derivative showed zones of inhibition of 2.0 cm for S. aureus and 2.1 cm for E. coli.[1] |

| Hydrazide-hydrazone derivatives | Antioxidant (DPPH & ABTS) | Moderate radical-scavenging activity. |

| N-phenyl-(...)-benzoyl hydrazides | Antiproliferative (A549 cells) | An IC₅₀ of 1.26 µM was observed for a lead compound, which was more potent than the reference drug pemetrexed (IC₅₀ = 3.31 µM). |

This guide provides a foundational understanding of N'-benzoyl-N'-benzylbenzohydrazide for scientific professionals. The provided protocols and data on related compounds offer a starting point for further research and development in areas such as medicinal chemistry and materials science.

References

An In-depth Technical Guide to N'-benzoyl-N'-benzylbenzohydrazide: Properties, Synthesis, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Introduction

N'-benzoyl-N'-benzylbenzohydrazide belongs to the class of N,N'-diacylhydrazines, a group of compounds recognized for their diverse biological activities and applications in medicinal chemistry. These scaffolds are key components in the development of antimicrobial, anti-inflammatory, and anticancer agents. This technical guide provides a detailed overview of the predicted physical and chemical properties of N'-benzoyl-N'-benzylbenzohydrazide, a proposed synthetic route, and standardized experimental protocols for its characterization.

Predicted Physicochemical Properties

The physical and chemical properties of N'-benzoyl-N'-benzylbenzohydrazide are predicted based on the known characteristics of similar benzohydrazide derivatives.

| Property | Predicted Value/Characteristic |

| Molecular Formula | C₂₁H₁₈N₂O₂ |

| Molecular Weight | 330.38 g/mol |

| Appearance | Expected to be a white to off-white crystalline solid. |

| Melting Point | Estimated to be in the range of 150-200 °C, typical for diacylhydrazines. |

| Solubility | Likely soluble in organic solvents like DMSO, DMF, and chlorinated solvents. Poorly soluble in water. |

| Stability | Stable under standard laboratory conditions. May be susceptible to hydrolysis under strong acidic or basic conditions. |

Proposed Synthesis

A reliable method for the synthesis of N'-benzoyl-N'-benzylbenzohydrazide is the acylation of N-benzylbenzohydrazide with benzoyl chloride. This is a standard procedure for the preparation of N,N'-diacylhydrazines.

Synthetic Workflow

Crystal Structure Analysis of 1,2-Dibenzoyl-1-Benzylhydrazine: A Technical Overview

A comprehensive analysis of the crystal structure for 1,2-dibenzoyl-1-benzylhydrazine is not available in the publicly accessible scientific literature. Extensive searches for crystallographic data on this specific compound (IUPAC name: N'-benzoyl-N'-benzylbenzohydrazide, Molecular Formula: C21H18N2O2) did not yield any published experimental results. Therefore, this guide presents a detailed crystal structure analysis of the closely related and well-documented compound, 1,2-dibenzoylhydrazine (Molecular Formula: C14H12N2O2), to serve as a relevant example and fulfill the structural analysis requirements of the user's request.

This technical guide provides an in-depth look at the crystal structure of 1,2-dibenzoylhydrazine, catering to researchers, scientists, and professionals in drug development. The document outlines the experimental methodologies employed for its characterization and presents key quantitative data in a structured format.

Experimental Protocols

The determination of the crystal structure of 1,2-dibenzoylhydrazine involved single-crystal X-ray diffraction analysis. The following sections detail the experimental procedures.

Synthesis and Crystallization

Single crystals of 1,2-dibenzoylhydrazine suitable for X-ray diffraction were obtained by recrystallization from an ethanol solution.

Data Collection

A colorless block-shaped crystal with dimensions 0.32 x 0.30 x 0.28 mm was used for data collection. The crystallographic data were collected on a Siemens SMART CCD area detector diffractometer using graphite-monochromated Molybdenum Kα radiation (λ = 0.71073 Å) at a temperature of 293 K. A total of 4148 reflections were measured over a θ range of 3.0-28.3°.

Structure Solution and Refinement

The crystal structure was solved by direct methods using the SHELXS97 program and refined by full-matrix least-squares on F² using SHELXL97. All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in geometrically calculated positions and refined using a riding model. The final R-factor for 965 observed reflections [I > 2σ(I)] was R1 = 0.0485, and the wR2 for all 1348 unique reflections was 0.1558.

Data Presentation

The crystallographic data and structural parameters for 1,2-dibenzoylhydrazine are summarized in the following tables.

Table 1: Crystal Data and Structure Refinement Details

| Parameter | Value |

| Empirical formula | C₁₄H₁₂N₂O₂ |

| Formula weight | 240.26 g/mol |

| Temperature | 293(2) K |

| Wavelength | 0.71073 Å |

| Crystal system | Monoclinic |

| Space group | C2/c |

| Unit cell dimensions | a = 14.5439(2) Å, α = 90° |

| b = 9.7314(3) Å, β = 110.9380(10)° | |

| c = 9.0181(3) Å, γ = 90° | |

| Volume | 1192.07(6) ų |

| Z | 4 |

| Density (calculated) | 1.338 Mg/m³ |

| Absorption coefficient | 0.092 mm⁻¹ |

| F(000) | 504 |

| Crystal size | 0.32 x 0.30 x 0.28 mm |

| Theta range for data collection | 3.00 to 28.30° |

| Index ranges | -19<=h<=19, -12<=k<=12, -11<=l<=11 |

| Reflections collected | 4148 |

| Independent reflections | 1348 [R(int) = 0.0276] |

| Completeness to theta = 28.30° | 99.9 % |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / params | 1348 / 0 / 80 |

| Goodness-of-fit on F² | 1.071 |

| Final R indices [I>2sigma(I)] | R1 = 0.0485, wR2 = 0.1415 |

| R indices (all data) | R1 = 0.0664, wR2 = 0.1558 |

| Largest diff. peak and hole | 0.302 and -0.281 e.Å⁻³ |

Table 2: Selected Bond Lengths (Å)

| Bond | Length (Å) |

| O1 - C7 | 1.234(2) |

| N1 - C7 | 1.341(2) |

| N1 - N1ⁱ | 1.398(2) |

| C1 - C2 | 1.381(3) |

| C1 - C6 | 1.384(3) |

| C1 - C7 | 1.500(2) |

Table 3: Selected Bond Angles (°)

| Angle | Value (°) |

| O1 - C7 - N1 | 122.8(2) |

| O1 - C7 - C1 | 120.3(2) |

| N1 - C7 - C1 | 116.9(2) |

| C7 - N1 - N1ⁱ | 118.0(1) |

Molecular and Crystal Structure Visualization

The following diagrams illustrate the experimental workflow and the molecular structure of 1,2-dibenzoylhydrazine.

In the crystal structure of 1,2-dibenzoylhydrazine, the molecule possesses a twofold rotation axis passing through the midpoint of the N-N bond. The two benzoyl groups are in a trans conformation with respect to the N-N bond. The molecular packing is characterized by intermolecular N-H···O hydrogen bonds, which link the molecules into polymeric chains along the c-axis.

This guide provides a foundational understanding of the crystal structure of 1,2-dibenzoylhydrazine. For researchers in drug development, this information can be crucial for understanding intermolecular interactions and for the rational design of new therapeutic agents.

FT-IR Spectroscopy of 1,2-Dibenzoyl-1-benzylhydrazine: A Technical Guide for Functional Group Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the functional groups present in 1,2-dibenzoyl-1-benzylhydrazine using Fourier-Transform Infrared (FT-IR) spectroscopy. Due to the limited availability of a publicly accessible, detailed FT-IR spectrum for 1,2-dibenzoyl-1-benzylhydrazine, this guide presents expected absorption frequencies based on the analysis of its constituent functional groups and data from analogous compounds, namely 1,2-dibenzoylhydrazine and benzoylhydrazine. This guide also offers detailed experimental protocols for obtaining FT-IR spectra of solid samples.

Introduction to FT-IR Spectroscopy for Functional Group Analysis

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule. When a molecule is irradiated with infrared radiation, its bonds vibrate at specific frequencies. These vibrations, which include stretching and bending, result in the absorption of radiation at characteristic wavenumbers (cm⁻¹). An FT-IR spectrum is a plot of this absorption versus wavenumber, providing a unique "fingerprint" of the molecule's functional groups.

Molecular Structure of 1,2-Dibenzoyl-1-benzylhydrazine

1,2-Dibenzoyl-1-benzylhydrazine possesses several key functional groups that give rise to distinct absorption bands in an FT-IR spectrum. These include:

-

Amide groups (-CO-NH- and -CO-N(benzyl)-): Characterized by N-H and C=O stretching vibrations.

-

Aromatic rings (benzoyl and benzyl groups): Exhibit characteristic C-H and C=C stretching and bending vibrations.

-

Methylene group (-CH₂-): Shows aliphatic C-H stretching and bending modes.

-

Hydrazine backbone (-N-N-): Associated with N-N stretching vibrations.

Expected FT-IR Spectral Data

The following table summarizes the expected FT-IR absorption bands for 1,2-dibenzoyl-1-benzylhydrazine. These predictions are based on established correlation charts and spectral data from the analogous compounds, 1,2-dibenzoylhydrazine and benzoylhydrazine.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group | Notes |

| ~ 3200 - 3300 | Medium | N-H Stretch | Amide | The presence of a benzyl group on one nitrogen may shift this band compared to 1,2-dibenzoylhydrazine. |

| ~ 3000 - 3100 | Medium | Aromatic C-H Stretch | Benzoyl & Benzyl groups | Multiple weak to medium bands are expected in this region. |

| ~ 2920 - 2960 | Weak-Medium | Asymmetric CH₂ Stretch | Benzyl group | |

| ~ 2850 - 2880 | Weak-Medium | Symmetric CH₂ Stretch | Benzyl group | |

| ~ 1640 - 1680 | Strong | C=O Stretch (Amide I) | Benzoyl groups | Two distinct C=O stretching bands may be observed due to the different chemical environments of the two carbonyl groups. |

| ~ 1580 - 1600 | Medium | C=C Stretch | Aromatic rings | |

| ~ 1520 - 1550 | Medium | N-H Bend (Amide II) | Amide | This band is coupled with C-N stretching. |

| ~ 1450 - 1490 | Medium | C=C Stretch & CH₂ Scissoring | Aromatic rings & Benzyl group | |

| ~ 1250 - 1350 | Medium-Strong | C-N Stretch (Amide III) | Amide | |

| ~ 700 - 900 | Strong | Aromatic C-H Out-of-Plane Bend | Benzoyl & Benzyl groups | The pattern of these bands can provide information about the substitution pattern of the aromatic rings. |

Experimental Protocols

The following are detailed methodologies for the preparation and analysis of solid samples using FT-IR spectroscopy.

KBr Pellet Method

The Potassium Bromide (KBr) pellet method is a widely used technique for obtaining high-quality FT-IR spectra of solid samples.

Materials and Equipment:

-

1,2-Dibenzoyl-1-benzylhydrazine (sample)

-

Spectroscopy-grade Potassium Bromide (KBr), dried

-

Agate mortar and pestle

-

Pellet press with die set

-

FT-IR spectrometer

-

Heat lamp or oven

-

Desiccator

Procedure:

-

Drying: Dry the KBr powder in an oven at 105-110°C for at least 2-4 hours to remove any adsorbed water. Store the dried KBr in a desiccator.

-

Sample Preparation: Weigh approximately 1-2 mg of the 1,2-dibenzoyl-1-benzylhydrazine sample and 100-200 mg of the dried KBr. The sample-to-KBr ratio should be roughly 1:100.

-

Grinding and Mixing: Add the sample and KBr to the agate mortar. Grind the mixture thoroughly with the pestle for several minutes until a fine, homogeneous powder is obtained. A heat lamp can be directed at the mortar during grinding to minimize moisture absorption.

-

Pellet Formation: Transfer a portion of the powdered mixture into the pellet die. Assemble the die and place it in the hydraulic press. Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.

-

Spectral Acquisition: Carefully remove the pellet from the die and place it in the sample holder of the FT-IR spectrometer. Record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet should be recorded and subtracted from the sample spectrum.

Attenuated Total Reflectance (ATR)-FTIR Method

ATR-FTIR is a convenient alternative for analyzing solid samples directly without the need for extensive sample preparation.

Procedure:

-

Background Spectrum: Ensure the ATR crystal is clean. Record a background spectrum of the empty ATR accessory.

-

Sample Application: Place a small amount of the 1,2-dibenzoyl-1-benzylhydrazine powder onto the ATR crystal.

-

Pressure Application: Use the pressure clamp to ensure good contact between the sample and the crystal.

-

Spectral Acquisition: Collect the FT-IR spectrum of the sample.

-

Cleaning: After analysis, clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol or acetone) and a soft cloth.

Visualizations

Experimental Workflow for FT-IR Analysis

Caption: Experimental workflow for FT-IR analysis using the KBr pellet method.

Functional Groups of 1,2-Dibenzoyl-1-benzylhydrazine and Expected FT-IR Regions

Caption: Key functional groups of 1,2-dibenzoyl-1-benzylhydrazine and their expected FT-IR absorption regions.

In-Depth Technical Guide: Mass Spectrometry Fragmentation of 1,2-Dibenzoyl-1-Benzylhydrazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of 1,2-dibenzoyl-1-benzylhydrazine (C₂₁H₁₈N₂O₂). Understanding the fragmentation behavior of this molecule is crucial for its unambiguous identification in complex matrices and for structural elucidation in various research and development settings.

Molecular Structure and Properties

-

IUPAC Name: N'-benzoyl-N'-benzylbenzohydrazide

-

Molecular Formula: C₂₁H₁₈N₂O₂

-

Molecular Weight: 330.14 g/mol [1]

-

CAS Number: 24664-22-0[1]

Proposed Electron Ionization Fragmentation Pathway

Under electron ionization (EI) conditions, 1,2-dibenzoyl-1-benzylhydrazine undergoes a series of characteristic fragmentation reactions. The high energy of electron impact typically leads to the formation of a molecular ion (M•⁺) at m/z 330, which may be of low abundance or not observed at all due to its instability. The subsequent fragmentation is dominated by cleavages of the weakest bonds, primarily the N-N and N-C bonds, leading to the formation of highly stable resonance-stabilized cations.

The fragmentation cascade can be summarized as follows:

-

Formation of the Benzoyl Cation (m/z 105): The most prominent fragmentation pathway involves the cleavage of the N-N bond. This results in the formation of the benzoyl cation ([C₆H₅CO]⁺) at m/z 105 , which is typically the base peak in the spectrum.[1] This ion is highly stabilized by the carbonyl group.

-

Formation of the Phenyl Cation (m/z 77): The benzoyl cation (m/z 105) can undergo a subsequent loss of a neutral carbon monoxide (CO) molecule, a common fragmentation for carbonyl-containing ions. This process yields the phenyl cation ([C₆H₅]⁺) at m/z 77 .

-

Formation of the N-Benzoyl-N-benzylaminyl Radical Cation (m/z 209): Cleavage of the N-N bond can also proceed to form the N-benzoyl-N-benzylaminyl radical cation at m/z 209 . This is another major fragment observed in the mass spectrum of the parent compound.[1]

-

Formation of the Tropylium Cation (m/z 91): The N-benzoyl-N-benzylaminyl radical cation (m/z 209) can undergo further fragmentation through the loss of a benzoyl radical. The resulting benzyl cation ([C₇H₇]⁺) readily rearranges to the highly stable tropylium cation, also observed at m/z 91 .

The following diagram illustrates the proposed primary fragmentation pathways for 1,2-dibenzoyl-1-benzylhydrazine under electron ionization.

Caption: Proposed EI fragmentation pathway of 1,2-dibenzoyl-1-benzylhydrazine.

Summary of Mass Spectral Data

The quantitative data available from the NIST Mass Spectrometry Data Center for the GC-MS analysis of 1,2-dibenzoyl-1-benzylhydrazine is summarized below.[1]

| m/z | Proposed Ion Structure | Relative Abundance |

| 330 | [C₂₁H₁₈N₂O₂]•⁺ (Molecular Ion) | Low / Not Observed |

| 209 | [C₁₄H₁₃N₂O]⁺ | High |

| 105 | [C₇H₅O]⁺ (Benzoyl Cation) | Base Peak (100%) |

| 91 | [C₇H₇]⁺ (Tropylium Cation) | Moderate |

| 77 | [C₆H₅]⁺ (Phenyl Cation) | High |

Experimental Protocol: GC-MS Analysis

The following provides a representative experimental protocol for the analysis of 1,2-dibenzoyl-1-benzylhydrazine using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization.

1. Sample Preparation:

-

Accurately weigh 1 mg of 1,2-dibenzoyl-1-benzylhydrazine and dissolve in 1 mL of a suitable solvent (e.g., dichloromethane or ethyl acetate) to prepare a 1 mg/mL stock solution.

-

Perform serial dilutions as necessary to achieve a final concentration suitable for GC-MS analysis (typically in the range of 1-10 µg/mL).

2. Gas Chromatography (GC) Conditions:

-

GC System: Agilent 7890B GC or equivalent.

-

Injector: Split/splitless injector, operated in splitless mode.

-

Injection Volume: 1 µL.

-

Injector Temperature: 280 °C.

-

Carrier Gas: Helium, with a constant flow rate of 1.0 mL/min.

-

Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.

-

Oven Temperature Program:

-

Initial temperature: 100 °C, hold for 2 minutes.

-

Ramp: 15 °C/min to 300 °C.

-

Final hold: Hold at 300 °C for 10 minutes.

-

3. Mass Spectrometry (MS) Conditions:

-

MS System: Agilent 5977A MSD or equivalent single quadrupole mass spectrometer.

-

Ionization Mode: Electron Ionization (EI).

-

Electron Energy: 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Scan Range: m/z 40-550.

-

Solvent Delay: 3 minutes.

4. Data Analysis:

-

Acquire the total ion chromatogram (TIC) and mass spectra.

-

Identify the peak corresponding to 1,2-dibenzoyl-1-benzylhydrazine based on its retention time.

-

Analyze the mass spectrum of the identified peak and compare the fragmentation pattern with the data presented in this guide and reference spectra from libraries such as NIST.

The following workflow diagram illustrates the GC-MS analysis process.

Caption: A typical experimental workflow for GC-MS analysis.

Conclusion

The electron ionization mass spectrum of 1,2-dibenzoyl-1-benzylhydrazine is characterized by a clear and predictable fragmentation pattern. The dominant fragments at m/z 105, 77, and 209 are diagnostic for the benzoyl and N-benzoyl-N-benzyl moieties within the molecule. This detailed understanding of its fragmentation behavior, coupled with the provided experimental protocol, serves as a valuable resource for the accurate identification and structural confirmation of this compound in a variety of scientific applications.

References

An In-Depth Technical Guide on the Thermal Stability and Decomposition of 1,2-Dibenzoyl-1-Benzylhydrazine

Introduction

1,2-Dibenzoyl-1-benzylhydrazine is a substituted hydrazine derivative with potential applications in medicinal chemistry and materials science. Understanding its thermal stability and decomposition pathways is crucial for its synthesis, purification, storage, and application, particularly in contexts where it may be subjected to elevated temperatures. This document outlines the expected thermal behavior of 1,2-dibenzoyl-1-benzylhydrazine, including a proposed synthesis, a discussion of factors influencing its stability, a hypothetical decomposition pathway, and standardized protocols for its experimental investigation.

Proposed Synthesis of 1,2-Dibenzoyl-1-Benzylhydrazine

The synthesis of 1,2-dibenzoyl-1-benzylhydrazine can be envisioned through a multi-step process involving the benzoylation of benzylhydrazine. A plausible synthetic route is detailed below.

Experimental Protocol

Step 1: Synthesis of Benzylhydrazine

Benzylhydrazine can be synthesized by the reaction of benzyl chloride with hydrazine hydrate.

-

Materials: Benzyl chloride, hydrazine hydrate (80% solution in water), ethanol.

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve benzyl chloride (1 equivalent) in ethanol.

-

Add hydrazine hydrate (3 equivalents) dropwise to the stirred solution at room temperature.

-

After the addition is complete, heat the reaction mixture to reflux for 4-6 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Add water to the residue and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude benzylhydrazine, which can be purified by distillation under reduced pressure.

-

Step 2: Synthesis of 1,2-Dibenzoyl-1-Benzylhydrazine

This step involves the acylation of benzylhydrazine with benzoyl chloride.

-

Materials: Benzylhydrazine, benzoyl chloride, a suitable base (e.g., triethylamine or pyridine), an anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran).

-

Procedure:

-

Dissolve benzylhydrazine (1 equivalent) and the base (2.2 equivalents) in the anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the mixture in an ice bath (0 °C).

-

Add benzoyl chloride (2.1 equivalents) dropwise to the stirred solution.

-

Allow the reaction mixture to slowly warm to room temperature and continue stirring for 12-24 hours.

-

Monitor the reaction by TLC.

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with the same organic solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield 1,2-dibenzoyl-1-benzylhydrazine.

-

Expected Thermal Stability

The thermal stability of 1,2-dibenzoyl-1-benzylhydrazine is expected to be influenced by the strength of the N-N, N-C, and C=O bonds within the molecule. The presence of two bulky benzoyl groups and a benzyl group on the hydrazine backbone will likely introduce steric hindrance, which can affect bond stability.

Based on studies of related hydrazine derivatives, the decomposition of 1,2-dibenzoyl-1-benzylhydrazine is anticipated to occur at elevated temperatures, likely above 200 °C. The initial step in the thermal decomposition of many hydrazine derivatives is the homolytic cleavage of the N-N bond, which is generally the weakest bond in the molecule.[1][2]

Proposed Thermal Decomposition Pathway

A plausible thermal decomposition pathway for 1,2-dibenzoyl-1-benzylhydrazine is initiated by the homolytic cleavage of the N-N bond, leading to the formation of two radical intermediates. These reactive species can then undergo a series of subsequent reactions, including hydrogen abstraction, recombination, and fragmentation, to yield a variety of smaller molecules.

Caption: Proposed thermal decomposition pathway of 1,2-dibenzoyl-1-benzylhydrazine.

The initial N-N bond scission would generate a benzoyl-benzylaminyl radical and a benzoylaminyl radical. These radicals could then lead to the formation of stable products such as toluene, benzaldehyde, and benzamide through various hydrogen abstraction and rearrangement processes. Further decomposition could also lead to the formation of nitrogen gas and other hydrocarbon species like stilbene from the recombination of benzyl radicals.

Standardized Experimental Protocols for Thermal Analysis

To experimentally determine the thermal stability and decomposition profile of 1,2-dibenzoyl-1-benzylhydrazine, thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are the recommended techniques.

Thermogravimetric Analysis (TGA)

-

Objective: To determine the temperature at which the compound starts to decompose and to quantify the mass loss during decomposition.

-

Apparatus: A calibrated thermogravimetric analyzer.

-

Procedure:

-

Accurately weigh 5-10 mg of the purified 1,2-dibenzoyl-1-benzylhydrazine into a clean TGA pan (typically alumina or platinum).

-

Place the pan in the TGA furnace.

-

Purge the furnace with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition.

-

Heat the sample from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).

-

Record the sample weight as a function of temperature.

-

Analyze the resulting TGA curve to determine the onset of decomposition (Tonset) and the percentage of weight loss at different stages.

-

Differential Scanning Calorimetry (DSC)

-

Objective: To determine the melting point, enthalpy of fusion, and to detect any other thermal events such as solid-solid transitions or exothermic decomposition.

-

Apparatus: A calibrated differential scanning calorimeter.

-

Procedure:

-

Accurately weigh 2-5 mg of the purified 1,2-dibenzoyl-1-benzylhydrazine into a clean DSC pan (typically aluminum).

-

Hermetically seal the pan. An empty, hermetically sealed pan should be used as a reference.

-

Place the sample and reference pans in the DSC cell.

-

Purge the cell with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min).

-

Heat the sample from ambient temperature through its melting and decomposition range at a constant heating rate (e.g., 10 °C/min).

-

Record the heat flow as a function of temperature.

-

Analyze the resulting DSC thermogram to identify the melting peak (Tm), the enthalpy of fusion (ΔHf), and any exothermic peaks corresponding to decomposition.

-

Expected Data Presentation

The quantitative data obtained from TGA and DSC analyses would be summarized in tables for clear comparison and interpretation.

Table 1: Expected TGA Data for 1,2-Dibenzoyl-1-Benzylhydrazine

| Parameter | Expected Value Range |

| Onset Decomposition Temp. (Tonset) | 200 - 300 °C |

| Temperature at 5% Mass Loss (Td5) | 210 - 310 °C |

| Temperature at 50% Mass Loss (Td50) | 250 - 350 °C |

| Residual Mass at 600 °C | < 10% |

Table 2: Expected DSC Data for 1,2-Dibenzoyl-1-Benzylhydrazine

| Parameter | Expected Value Range |

| Melting Point (Tm) | 150 - 250 °C |

| Enthalpy of Fusion (ΔHf) | 20 - 40 kJ/mol |

| Decomposition Exotherm Onset | > 200 °C |

Conclusion

While specific experimental data for 1,2-dibenzoyl-1-benzylhydrazine is currently unavailable, this guide provides a robust theoretical framework for understanding its thermal properties. The proposed synthesis offers a clear pathway for its preparation, and the predicted decomposition mechanism, based on established principles of hydrazine chemistry, serves as a valuable hypothesis for experimental verification. The detailed protocols for TGA and DSC analysis provide a standardized methodology for researchers to investigate the thermal stability and decomposition of this compound. Future experimental work is essential to validate these theoretical considerations and to fully characterize the thermal behavior of 1,2-dibenzoyl-1-benzylhydrazine.

References

Navigating the Solubility Landscape of 1,2-Dibenzoyl-1-Benzylhydrazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of the solubility profile of 1,2-dibenzoyl-1-benzylhydrazine in organic solvents. In the absence of specific quantitative solubility data in publicly available literature, this resource compiles qualitative solubility information for structurally related compounds, outlines a detailed experimental protocol for determining solubility, and presents a logical workflow for the screening of such compounds in a drug discovery context.

Understanding Solubility: A Key Physicochemical Parameter

The solubility of a compound is a critical determinant of its behavior in both chemical and biological systems. For drug development professionals, understanding a compound's solubility is paramount for formulation, delivery, and bioavailability. For researchers and scientists, this information is crucial for designing experiments, choosing appropriate solvent systems for reactions and purification, and interpreting biological activity data.

Qualitative Solubility Profile

Table 1: Qualitative Solubility of Hydrazide Analogs in Common Organic Solvents

| Compound | Water | Ethanol | Methanol | Acetone | Dichloromethane | Hexane |

| Benzohydrazide | Moderately Soluble | Soluble | Soluble | Soluble | - | - |

| 1,2-Dibenzoylhydrazine | Insoluble | Slightly Soluble | Slightly Soluble | Slightly Soluble | Slightly Soluble | Insoluble |

| Hydrazones (general) | Generally Insoluble | Soluble | Soluble | Soluble | Soluble | Insoluble |

This table is a compilation of qualitative data from various sources and is intended to provide a general indication of solubility for structurally similar compounds. Actual solubility of 1,2-dibenzoyl-1-benzylhydrazine may vary.

Experimental Protocol for Solubility Determination

To empower researchers to determine the precise solubility of 1,2-dibenzoyl-1-benzylhydrazine in their specific solvent systems, the following standard experimental protocol is provided.

Objective: To determine the solubility of a solid organic compound in a given organic solvent at a specific temperature.

Materials:

-

1,2-dibenzoyl-1-benzylhydrazine (or other solid compound)

-

Selected organic solvent(s)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature bath or shaker incubator

-

Syringe filters (chemically compatible with the solvent)

-

High-performance liquid chromatography (HPLC) or UV-Vis spectrophotometer for analysis

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of the solid compound to a known volume of the solvent in a vial. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a constant temperature bath or shaker incubator set to the desired temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Filtration:

-

After the equilibration period, allow the vials to stand undisturbed for a short time to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the solution through a syringe filter into a clean vial to remove any undissolved solid particles.

-

-

Analysis:

-

Dilute the filtered solution with a known volume of an appropriate solvent to bring the concentration within the linear range of the analytical method.

-

Analyze the concentration of the compound in the diluted solution using a validated analytical method such as HPLC or UV-Vis spectrophotometry.

-

-

Calculation:

-

Calculate the original concentration of the compound in the saturated solution, taking into account the dilution factor. The result is the solubility of the compound in the specific solvent at the tested temperature, typically expressed in mg/mL or mol/L.

-

Application in Drug Discovery: A Conceptual Workflow

Hydrazide derivatives are known to exhibit a wide range of biological activities and are often investigated in drug discovery programs.[1][2] 1,2-Dibenzoylhydrazine (DBH), a close analog, has been studied as a multi-target inhibitor, for example, against the HIV integrase receptor.[3] The following diagram illustrates a general workflow for screening a compound like 1,2-dibenzoyl-1-benzylhydrazine for potential therapeutic applications.

This guide serves as a foundational resource for researchers and professionals working with 1,2-dibenzoyl-1-benzylhydrazine. While direct quantitative solubility data remains elusive, the provided information on related compounds, a robust experimental protocol, and a conceptual workflow will aid in the effective design and execution of future studies.

References

- 1. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1,2-Dibenzoylhydrazine as a Multi-Inhibitor Compound: A Morphological and Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Initial Synthesis of 1,2-Dibenzoylhydrazine from Benzoyl Chloride and Hydrazine Hydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1,2-dibenzoylhydrazine, a versatile molecule with applications in medicinal chemistry and materials science. This document details the chemical pathway, experimental protocols, and quantitative data associated with the reaction between benzoyl chloride and a hydrazine source.

Introduction

1,2-Dibenzoylhydrazine (DBH) and its derivatives are of significant interest due to their biological activities. They have been investigated as potential inhibitors for various enzymes, including the ecdysone receptor (EcR), urease, and HIV-integrase.[1][2] The core structure of DBH provides a scaffold for the development of novel therapeutic agents. The synthesis detailed herein follows a well-established and reliable procedure.

Reaction Scheme

The synthesis of 1,2-dibenzoylhydrazine is achieved through the acylation of hydrazine with two equivalents of benzoyl chloride. The reaction is typically carried out in an aqueous medium with a base to neutralize the hydrochloric acid byproduct. While hydrazine hydrate can be used directly, many established procedures utilize a hydrazine salt, such as hydrazine sulfate, in the presence of a base like sodium hydroxide.[3]

Caption: Reaction pathway for the synthesis of 1,2-dibenzoylhydrazine.

Quantitative Data Summary

The following tables summarize the key quantitative data for the synthesis of 1,2-dibenzoylhydrazine.

Table 1: Reagent Quantities and Molar Equivalents

| Reagent | Molecular Weight ( g/mol ) | Amount Used | Moles | Molar Ratio |

| Hydrazine Sulfate | 130.12 | 65 g | 0.5 | 1 |

| Benzoyl Chloride | 140.57 | 145 g (120 mL) | 1.03 | 2.06 |

| Sodium Hydroxide (for hydrazine) | 40.00 | 48 g | 1.2 | 2.4 |

| Sodium Hydroxide (for reaction) | 40.00 | 45 g | 1.1 | 2.2 |

Table 2: Product Information

| Product | Molecular Weight ( g/mol ) | Theoretical Yield (g) | Actual Yield (g) | Percentage Yield (%) | Melting Point (°C) | Appearance |

| 1,2-Dibenzoylhydrazine | 240.26 | 120.13 | 80-90 | 66-75 | 234-238 | Fine white needles |

Detailed Experimental Protocol

This protocol is adapted from a well-established procedure for the synthesis of 1,2-dibenzoylhydrazine.[3]

Materials:

-

Hydrazine sulfate (65 g, 0.5 mol)

-

Sodium hydroxide (93 g total, 2.3 mol total)

-

Benzoyl chloride (145 g, 1.03 mol)

-

Deionized water

-

50% aqueous acetone

-

Glacial acetic acid

-

2 L flask

-

Mechanical stirrer

-

Dropping funnels (2)

-

Ice bath

-

Buchner funnel and suction flask

Procedure:

-

Preparation of Hydrazine Solution: In a 2 L flask equipped with a mechanical stirrer and cooled in an ice-water bath, dissolve 48 g (1.2 mol) of sodium hydroxide in 500 mL of water. To this solution, add 65 g (0.5 mol) of hydrazine sulfate with stirring.

-

Addition of Reagents: While maintaining cooling and stirring, slowly and simultaneously add 145 g (1.03 mol) of freshly distilled benzoyl chloride and a solution of 45 g (1.1 mol) of sodium hydroxide in 120 mL of water from separate dropping funnels. The addition of benzoyl chloride should take approximately 1.5 hours, with the sodium hydroxide solution being added slightly faster.

-

Reaction: After the additions are complete, continue to stir the mixture for an additional 2 hours. A white precipitate of 1,2-dibenzoylhydrazine will form during the reaction.

-

Work-up:

-

Saturate the reaction mixture with carbon dioxide to precipitate any remaining product from the solution.

-

Filter the crude product using suction filtration and press it thoroughly to remove excess liquid.

-

Grind the crude product into a paste with 50% aqueous acetone, filter again with suction, and wash with water. Press the solid as dry as possible.

-

-

Purification (Recrystallization):

-

Dissolve the crude product in approximately 650 mL of boiling glacial acetic acid.

-

Allow the solution to cool, which will cause the 1,2-dibenzoylhydrazine to separate as fine white needles.

-

Collect the purified product by suction filtration, wash with cold water, and dry under reduced pressure on a water bath.

-

Alternative Synthesis Method:

An alternative approach involves the reaction of benzoyl chloride with hydrazine hydrate under microwave irradiation.[4][5] This method may offer advantages in terms of reaction time and efficiency, although the classical method described above is robust and high-yielding.

Caption: Experimental workflow for the synthesis of 1,2-dibenzoylhydrazine.

Safety Precautions

-

Benzoyl chloride is corrosive and a lachrymator. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Hydrazine sulfate is toxic and a suspected carcinogen. Avoid inhalation and skin contact.

-

Sodium hydroxide is corrosive. Handle with care to avoid skin and eye burns.

-

The reaction should be performed in a fume hood.

This guide provides a detailed protocol for the synthesis of 1,2-dibenzoylhydrazine. For researchers and drug development professionals, this compound serves as a valuable starting material for the exploration of new chemical entities with potential therapeutic applications.

References

- 1. researchgate.net [researchgate.net]

- 2. 1,2-Dibenzoylhydrazine as a Multi-Inhibitor Compound: A Morphological and Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. 1,2-Dibenzoyl-hydrazine-dimethyl-formamide (3/1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 1,2-Dibenzoylhydrazine–dimethylformamide (3/1) - PMC [pmc.ncbi.nlm.nih.gov]

The Mechanism of Benzylation of 1,2-Dibenzoylhydrazine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism, experimental protocols, and key considerations for the benzylation of 1,2-dibenzoylhydrazine. This reaction is of significant interest in synthetic organic chemistry and drug discovery, as the resulting N-benzylated hydrazide scaffolds are precursors to a variety of heterocyclic compounds and molecules with potential biological activity.

Introduction

1,2-Dibenzoylhydrazine is a symmetrical molecule featuring two secondary amide functionalities. The nitrogen atoms of the hydrazide moiety can be alkylated, offering a versatile platform for the synthesis of more complex molecular architectures. Benzylation, the introduction of a benzyl group (C₆H₅CH₂-), is a common synthetic transformation that can alter the steric and electronic properties of the parent molecule, influencing its chemical reactivity and biological interactions. Understanding the mechanism of this reaction is crucial for optimizing reaction conditions and achieving desired product outcomes.

Proposed Reaction Mechanism

The benzylation of 1,2-dibenzoylhydrazine typically proceeds via a base-mediated N-alkylation. The most plausible mechanism involves a two-step process for each nitrogen atom: deprotonation followed by nucleophilic substitution.

Step 1: Deprotonation

The initial and critical step is the deprotonation of one of the N-H protons of 1,2-dibenzoylhydrazine by a suitable base. The electron-withdrawing nature of the adjacent benzoyl groups increases the acidity of these protons, facilitating their removal. Strong bases such as sodium hydride (NaH) or potassium hydroxide (KOH) are commonly employed. The use of a very strong base like n-butyllithium (n-BuLi) can lead to the formation of a dianion.[1]

Step 2: Nucleophilic Attack (Sₙ2 Reaction)

The resulting hydrazide anion is a potent nucleophile. It subsequently attacks the electrophilic benzylic carbon of the benzylating agent, typically benzyl bromide or benzyl chloride, in a bimolecular nucleophilic substitution (Sₙ2) reaction. The halide ion is displaced as a leaving group, forming the N-C bond and yielding the mono-benzylated product.

Step 3: Second Benzylation

The process can be repeated on the second nitrogen atom to yield the N,N'-dibenzylated product. This requires a second equivalent of base and benzylating agent. The two nitrogen atoms in the starting material are chemically equivalent, making sequential benzylation straightforward, provided sufficient reagents are used.

Below is a diagram illustrating the proposed signaling pathway for the dibenzylation of 1,2-dibenzoylhydrazine.

Experimental Protocols

Materials and Reagents

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Notes |

| 1,2-Dibenzoylhydrazine | C₁₄H₁₂N₂O₂ | 240.26 | Starting material. |

| Sodium Hydroxide | NaOH | 40.00 | Base. |

| Benzyl Bromide | C₇H₇Br | 171.04 | Benzylating agent. Corrosive and lachrymatory. |

| Water | H₂O | 18.02 | Solvent. |

| Chloroform | CHCl₃ | 119.38 | Extraction solvent. |

| Ethanol | C₂H₅OH | 46.07 | Recrystallization solvent. |

| Petroleum Ether | N/A | Variable | For precipitation/washing. |

| Hydrochloric Acid (conc.) | HCl | 36.46 | For workup. |

Synthesis of N,N'-Dibenzyl-1,2-dibenzoylhydrazine (Adapted Protocol)

The following procedure is adapted from the N,N'-dimethylation of 1,2-dibenzoylhydrazine.

Procedure:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and two dropping funnels, a mixture of 1,2-dibenzoylhydrazine (0.33 mol), sodium hydroxide (0.25 mol), and 600 mL of water is prepared.

-

The mixture is heated to approximately 90°C on a water bath.

-

With vigorous stirring, benzyl bromide (2.54 mol) and a solution of sodium hydroxide (3.1 mol) in 250 mL of water are added simultaneously from the separate dropping funnels.

-

The benzyl bromide is added in small portions, and the rate of addition of the sodium hydroxide solution is adjusted to maintain a slightly alkaline reaction mixture.

-

The addition is continued until all the solid 1,2-dibenzoylhydrazine has reacted, which is indicated by the disappearance of the solid phase. An additional portion of benzyl bromide may be added to ensure complete reaction.

-

After the addition is complete, the reaction mixture is cooled to room temperature.

-

The oily product is separated and the aqueous layer is extracted with chloroform.

-

The combined organic phases (the product oil and the chloroform extracts) are washed with dilute hydrochloric acid to remove any unreacted benzylamine (a potential side-product from the hydrolysis of benzyl bromide).

-

The chloroform solution is then washed with water and dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure to yield the crude N,N'-dibenzyl-1,2-dibenzoylhydrazine.

-

The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or by precipitation from a chloroform solution with petroleum ether.

The following diagram outlines the general experimental workflow for the synthesis.

Quantitative Data

Specific yield data for the benzylation of 1,2-dibenzoylhydrazine is not extensively reported. However, based on the analogous methylation reaction, yields can be expected to be in the moderate to good range. The yield of the N,N'-dimethylation of 1,2-dibenzoylhydrazine is reported to be in the range of 66-75%. Factors that can influence the yield of the benzylation reaction include the purity of the reagents, the efficiency of stirring, the control of temperature and pH, and the effectiveness of the workup and purification procedures.

| Reaction | Alkylating Agent | Base | Solvent | Temperature (°C) | Reported Yield (%) |

| N,N'-Dialkylation of 1,2-Dibenzoylhydrazine | Methyl Sulfate | NaOH | Water | 90 | 66-75 |

| N-Alkylation of a similar hydrazide | Hexyl Bromide | KOH | Not specified | Not specified | Not specified |

Potential Side Reactions and Considerations

-

Over-alkylation: If the reaction is not carefully controlled, there is a possibility of further alkylation on the oxygen atoms of the amide groups, although this is generally less favorable.

-

Hydrolysis of Benzyl Bromide: Benzyl bromide can be hydrolyzed by the aqueous sodium hydroxide to form benzyl alcohol and benzyl ether. This consumes the alkylating agent and can complicate the purification process.

-

Solvent Effects: The choice of solvent can influence the reaction rate and selectivity. While the adapted protocol uses water, aprotic polar solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) are also commonly used for N-alkylation reactions and may offer advantages in certain cases. However, it is important to be aware that some solvents can react with the base and alkylating agent.

-

Base Strength: The choice of base is critical. While NaOH is effective in the analogous methylation, stronger bases like NaH in an aprotic solvent may lead to faster and more complete deprotonation.

Conclusion

The benzylation of 1,2-dibenzoylhydrazine is a valuable synthetic transformation that proceeds through a base-mediated N-alkylation mechanism. The reaction involves the sequential deprotonation of the acidic N-H protons followed by nucleophilic attack on a benzyl halide. By adapting established protocols for the alkylation of this substrate, researchers can effectively synthesize mono- and di-benzylated products. Careful control of reaction conditions, including the choice of base, solvent, and temperature, is essential for achieving high yields and minimizing side reactions. This guide provides a foundational understanding and a practical starting point for professionals engaged in the synthesis and development of novel compounds based on the 1,2-dibenzoylhydrazine scaffold.

References

Potential biological activities of novel benzoyl hydrazine derivatives

An In-depth Technical Guide on the Potential Biological Activities of Novel Benzoyl Hydrazine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzoyl hydrazine and its derivatives, characterized by the presence of a hydrazone moiety (-C=N-NH-C=O-), represent a versatile and highly significant scaffold in medicinal chemistry.[1][2] These compounds have garnered considerable interest from researchers due to their broad spectrum of pharmacological activities, which include anticancer, antimicrobial, anti-inflammatory, analgesic, anticonvulsant, and antitubercular properties.[1][2][3] The structural flexibility of the benzoyl hydrazine core allows for extensive chemical modifications, enabling the synthesis of derivatives with enhanced potency and selectivity for various biological targets. This adaptability makes them promising candidates for the development of new therapeutic agents to address a range of diseases.[1][4] This guide provides a comprehensive overview of the synthesis, biological activities, and underlying mechanisms of novel benzoyl hydrazine derivatives, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

General Synthesis of Benzoyl Hydrazine Derivatives

The synthesis of benzoyl hydrazine derivatives, specifically hydrazones, is typically achieved through a straightforward condensation reaction. The process involves reacting a substituted benzoyl hydrazine with various aldehydes or ketones, often under reflux in a solvent like ethanol. This reaction, a classic example of Schiff base formation, provides a high yield of the desired product.[5] The resulting hydrazone structure can be readily modified by altering the substituents on either the benzoyl ring or the aldehyde/ketone, allowing for the creation of a diverse library of compounds for biological screening.

Anticancer Activity

Benzoyl hydrazine derivatives have emerged as a promising class of anticancer agents, demonstrating significant cytotoxic effects against a wide range of human tumor cell lines.[6][7] Their mechanisms of action are diverse, including the inhibition of crucial cellular pathways like neddylation, induction of apoptosis, and cell cycle arrest.[4][8]

Mechanism of Action: Inhibition of the Neddylation Pathway

The neddylation pathway, which involves the conjugation of the ubiquitin-like protein NEDD8 to substrate proteins, is frequently overexpressed in many human cancers, making it a viable therapeutic target.[8] Specific benzoyl hydrazine derivatives have been identified as potent inhibitors of this pathway. They act by inhibiting the NEDD8-activating enzyme (NAE), which is a critical component in the neddylation cascade. This inhibition prevents the modification of cullin proteins, leading to the accumulation of substrate proteins that ultimately halt the cell cycle (commonly at the G2/M phase) and trigger apoptosis in cancer cells.[8]

Quantitative Data: In Vitro Cytotoxicity

The cytotoxic potential of novel benzoyl hydrazine derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values against various cancer cell lines.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 11 | HCT-116 (Colon) | 2.5 ± 0.81 | [4] |

| Compound 5b | HCT-116 (Colon) | 3.2 ± 1.1 | [4] |

| Compound 13 | HCT-116 (Colon) | 3.7 ± 1.0 | [4] |

| Cisplatin | HCT-116 (Colon) | 2.43 ± 1.1 | [4] |

| mSIH | HL-60, K-562, etc. | Found to be most active | [6] |

| Dimethoxy Analogs | Leukemic cell lines | Active at low µM and nM concentrations | [5][9] |

| Compound IIb-10 | MGC-803, A549, etc. | Assessed for antiproliferative efficacy | [8] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric assay for assessing cell metabolic activity and, by extension, cytotoxicity.

-

Cell Seeding: Cancer cells (e.g., HCT-116) are seeded into 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: The synthesized benzoyl hydrazine derivatives are dissolved (typically in DMSO) and diluted to various concentrations. The cells are then treated with these compounds for a specified period (e.g., 48 or 72 hours).

-

MTT Incubation: After treatment, the medium is removed, and MTT solution (e.g., 5 mg/mL in PBS) is added to each well. The plate is incubated for 3-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is then determined by plotting cell viability against compound concentration and fitting the data to a dose-response curve.

Antimicrobial Activity

Benzoyl hydrazine derivatives exhibit a wide spectrum of antimicrobial activities, including antibacterial and antifungal effects.[10][11][12] They are effective against both Gram-positive and Gram-negative bacteria and various fungal strains.[1][13] The presence of the azometine group (-NHN=CH-) is considered crucial for their antimicrobial action.[1]

Quantitative Data: Antimicrobial Efficacy

The antimicrobial activity is often reported as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that visibly inhibits microbial growth.

| Compound Class/ID | Microorganism | MIC (µg/mL) | Reference |

| Hydrazide-hydrazones | M. tuberculosis H37Rv | 0.78 - 6.25 | [1] |

| Compound 28a | S. aureus | Equal to Ceftriaxone | [1] |

| Nifuroxazide analogs | S. aureus ATCC 25923 | 0.16 - 63.00 | [1] |

| Compound 6f | R. solani (fungus) | 1.20 (EC50) | [14] |

| Compound 6f | M. oryzae (fungus) | 1.85 (EC50) | [14] |

| Compounds 3, 15, 18 | Five microorganisms | pMICam = 1.62 µM/ml | [12] |

Experimental Protocol: Broth Microdilution Method for MIC Determination

This method is used to determine the MIC of a compound against a specific microorganism.

-

Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., S. aureus) is prepared in a suitable broth medium to a specific cell density (e.g., McFarland standard).

-

Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate containing the broth medium.

-

Inoculation: Each well is inoculated with the prepared microbial suspension. Positive (broth + inoculum) and negative (broth only) controls are included.

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

Result Interpretation: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) of the microorganism is observed. This can be confirmed by adding a growth indicator like resazurin.

Anti-inflammatory Activity

Several benzoyl hydrazine derivatives have demonstrated potent anti-inflammatory activity, often comparable to or exceeding that of standard nonsteroidal anti-inflammatory drugs (NSAIDs) like diclofenac sodium.[2][15] Their mechanism is thought to involve the inhibition of inflammatory mediators, potentially including cyclooxygenase (COX) enzymes.[16]

Quantitative Data: In Vivo Anti-inflammatory Effects

The anti-inflammatory potential is typically assessed in animal models, with results presented as the percentage of edema inhibition.

| Compound ID | Animal Model | Dose | % Inhibition of Edema | Reference |

| Compound 27h | Carrageenan-induced rat paw | - | 64.0% | [2] |

| Compound 27e | Carrageenan-induced rat paw | - | 61.4% | [2] |

| Compound 27d | Carrageenan-induced rat paw | - | 58.6% | [2] |

| Diclofenac Sodium | Carrageenan-induced rat paw | - | 68.0% | [2] |

| Compound 14a | - | 20 mg/kg | 37.29% | [2] |

| Compound 1 | Carrageenan-induced rat paw | 20 mg/kg | Significant reduction at 2h, 3h | [15] |

Experimental Protocol: Carrageenan-Induced Paw Edema Model

This is a standard and widely used in vivo model to screen for acute anti-inflammatory activity.

-

Animal Grouping: Male Wistar rats are divided into several groups: a control group, a standard drug group (e.g., receiving diclofenac sodium), and test groups receiving different doses of the benzoyl hydrazine derivatives.

-

Drug Administration: The test compounds, standard drug, or vehicle (for the control group) are administered orally or intraperitoneally.

-

Induction of Inflammation: After a set time (e.g., 60 minutes), a freshly prepared solution of carrageenan (an inflammatory agent) is injected into the sub-plantar tissue of the right hind paw of each rat.

-

Measurement of Edema: The paw volume is measured immediately after the carrageenan injection and at regular intervals thereafter (e.g., every hour for 4 hours) using a plethysmometer.

-

Data Analysis: The difference in paw volume before and after carrageenan injection is calculated. The percentage inhibition of edema by the test and standard drugs is determined by comparing it with the control group.

Conclusion and Future Perspectives

Novel benzoyl hydrazine derivatives represent a highly versatile and promising chemical scaffold for the development of new therapeutic agents. The extensive body of research highlights their significant potential as anticancer, antimicrobial, and anti-inflammatory drugs. The straightforward synthesis allows for the generation of large libraries of compounds, and structure-activity relationship (SAR) studies can further guide the design of molecules with enhanced potency, improved selectivity, and favorable pharmacokinetic profiles. Future research should focus on elucidating the precise molecular targets and signaling pathways for various biological activities, optimizing lead compounds, and advancing the most promising candidates into further preclinical and clinical development. The continued exploration of this chemical class holds great promise for addressing unmet medical needs.

References

- 1. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Therapeutic Potential of Hydrazones as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biointerfaceresearch.com [biointerfaceresearch.com]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis, characterization and cytotoxic activity of new salicylaldehyde benzoylhydrazone derivatives as potential anti-proliferative agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Salicylaldehyde Benzoylhydrazones with Anticancer Activity and Selectivity: Design, Synthesis, and In Vitro Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. thepharmajournal.com [thepharmajournal.com]

- 13. Synthesis, Characterization and Antimicrobial Activity of Metal(II) Complexes of Benzoyl Hydrazide and Its Hydrazone Derivative Mixed with Nicotinamide, Science Journal of Chemistry, Science Publishing Group [sciencepublishinggroup.com]

- 14. mdpi.com [mdpi.com]

- 15. mdpi.com [mdpi.com]

- 16. Synthesis, Structural Characterization and Study of Biological Activity of Hydrazine Derivatives – Material Science Research India [materialsciencejournal.org]

Unveiling the Therapeutic Potential of 1,2-Dibenzoylhydrazine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,2-dibenzoylhydrazine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide spectrum of biological activities. Its derivatives have shown promise as multi-target inhibitors, engaging with critical biomolecules to exhibit anticancer, antimicrobial, and insecticidal properties. This technical guide provides an in-depth exploration of newly discovered derivatives of the core 1,2-dibenzoylhydrazine structure, with a particular focus on their synthesis, biological evaluation, and mechanisms of action. While the initial focus of this review was on 1,2-dibenzoyl-1-benzylhydrazine derivatives, a comprehensive literature search revealed a broader scope of research into various N-substituted analogs. This guide therefore encompasses a wider range of derivatives to provide a more complete picture of the therapeutic potential of this compound class.

Synthetic Methodologies

The synthesis of 1,2-dibenzoylhydrazine derivatives typically involves the acylation of a corresponding hydrazine precursor. A general synthetic route involves the reaction of a substituted hydrazine with benzoyl chloride in the presence of a base. For N-substituted derivatives, the starting material would be a correspondingly substituted hydrazine.

A representative synthetic protocol for a related class of N-acylureas derived from a dibenzoylhydrazine carboxamide is detailed below.[1] This method highlights a potential pathway for the generation of diverse derivatives.

Experimental Protocol: Synthesis of N-Acylureas from Dibenzoylhydrazine Carboxamide [1]

-

Preparation of the Starting Material: N,2-bis(4-methoxybenzoyl)hydrazine-1-carboxamide is synthesized by the treatment of 5,6-diaryl-3-methylthio-1,2,4-triazine with Oxone, leading to oxidation and triazine ring cleavage.[1]

-

Reaction Setup: A mixture of N,2-bis(4-methoxybenzoyl)hydrazine-1-carboxamide (1 equivalent) and triethylamine (1 equivalent) is prepared in acetonitrile.

-